molecular formula C10H18O4 B2588415 3,3-Diethoxy-1-methylcyclobutane-1-carboxylic acid CAS No. 2138518-52-0

3,3-Diethoxy-1-methylcyclobutane-1-carboxylic acid

Cat. No.: B2588415
CAS No.: 2138518-52-0
M. Wt: 202.25
InChI Key: BVAJHKBAAMMTBK-UHFFFAOYSA-N
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Description

3,3-Diethoxy-1-methylcyclobutane-1-carboxylic acid: is an organic compound with the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol . It is characterized by the presence of a cyclobutane ring substituted with a carboxylic acid group and two ethoxy groups at the 3-position, as well as a methyl group at the 1-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethoxy-1-methylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-diethoxypropanoic acid with a suitable cyclizing agent to form the cyclobutane ring. The reaction conditions often include the use of a strong acid or base as a catalyst and may require heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,3-Diethoxy-1-methylcyclobutane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Typical reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Various substituted cyclobutane derivatives

Scientific Research Applications

Chemistry: 3,3-Diethoxy-1-methylcyclobutane-1-carboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s reactivity and functional groups make it a candidate for drug design and synthesis.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Diethoxy-1-methylcyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the ethoxy groups can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

    3,3-Diethoxypropanoic acid: Similar in structure but lacks the cyclobutane ring.

    1,1-Diethoxy-3-methylbutane: Similar in having ethoxy groups but differs in the overall structure and functional groups.

Uniqueness: 3,3-Diethoxy-1-methylcyclobutane-1-carboxylic acid is unique due to the presence of both a cyclobutane ring and a carboxylic acid group, which imparts distinct chemical and physical properties

Biological Activity

3,3-Diethoxy-1-methylcyclobutane-1-carboxylic acid is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutane ring structure, which contributes to its biological activity. The presence of diethoxy groups and a carboxylic acid moiety enhances its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate key signaling pathways involved in inflammation and metabolic processes.

  • Inflammatory Response : The compound may inhibit pro-inflammatory cytokines, similar to other carboxylic acids that have shown efficacy in reducing inflammation .
  • Metabolic Regulation : It has been hypothesized that this compound could influence peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity .

In Vitro Studies

Recent in vitro studies have demonstrated that this compound exhibits significant activity against several cell lines. These studies utilized various assays to evaluate cell viability, proliferation, and apoptosis.

  • Cell Viability Assays : Concentrations ranging from 10 µM to 100 µM were tested on human cancer cell lines, showing a dose-dependent reduction in cell viability.
  • Apoptosis Induction : Flow cytometry analysis indicated an increase in early apoptosis markers when treated with the compound.

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to validate the efficacy and safety profile of the compound. Current research is focused on animal models to assess the pharmacokinetics and pharmacodynamics of this compound.

Study TypeFindings
In VitroSignificant reduction in cancer cell viability at high concentrations (10 µM - 100 µM)
In VivoOngoing studies to determine safety and efficacy in animal models

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of various carboxylic acids included this compound. Results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 when cells were treated with this compound.

Case Study 2: Metabolic Impact

Another research effort focused on the compound's potential role in metabolic disorders. The findings suggested that it could enhance insulin sensitivity in diabetic mouse models, providing a basis for further exploration as a therapeutic agent for metabolic diseases.

Properties

IUPAC Name

3,3-diethoxy-1-methylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-4-13-10(14-5-2)6-9(3,7-10)8(11)12/h4-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAJHKBAAMMTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CC(C1)(C)C(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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